molecular formula C10H9ClO2 B15178036 trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one CAS No. 72406-99-6

trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one

Cat. No.: B15178036
CAS No.: 72406-99-6
M. Wt: 196.63 g/mol
InChI Key: PPTAMHXAGMBIQQ-BDAKNGLRSA-N
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Description

trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one is a bicyclic lactone featuring a chlorine atom at the trans-configuration on the dihydrofuran ring and a phenyl substituent at the 5-position. Its molecular formula is C₁₀H₉ClO₂ (molecular weight: 196.63 g/mol). Key physical properties include a density of 1.28 g/cm³, a boiling point of 368.9°C, and a refractive index of 1.564 .

Properties

CAS No.

72406-99-6

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(3R,5S)-3-chloro-5-phenyloxolan-2-one

InChI

InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1

InChI Key

PPTAMHXAGMBIQQ-BDAKNGLRSA-N

Isomeric SMILES

C1[C@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)C1Cl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogues

(a) cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one
  • Molecular Formula : C₁₀H₉ClO₂ (identical to trans-isomer)
  • Key Differences :
    • Stereochemistry at C3 and C5 positions alters dipole moments and intermolecular interactions.
    • Higher density (1.28 g/cm³ ) and similar boiling point (368.9°C ) compared to the trans-isomer, suggesting comparable thermal stability but distinct crystal packing .
  • Applications : Used in asymmetric synthesis due to its rigid cis-conformation.
(b) cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
  • Molecular Formula : C₁₁H₁₁ClO₂
  • Key Differences: Additional methyl group at C3 increases steric hindrance, reducing nucleophilic substitution rates. Lower solubility in polar solvents compared to non-methylated analogues .

Substituent Variations on the Furanone Core

(a) 5-(4-Bromophenyl)-4-ethyldihydrofuran-2(3H)-one (cis)
  • Molecular Formula : C₁₂H₁₃BrO₂
  • Key Differences :
    • Bromine substituent enhances electrophilicity at the aromatic ring, enabling Suzuki coupling reactions.
    • Ethyl group at C4 improves lipophilicity (logP ≈ 2.8) compared to the phenyl-chloro analogue .
(b) 5-(3-Fluorophenyl)-3-acetyldihydrofuran-2(3H)-one
  • Molecular Formula : C₁₂H₁₁FO₃
  • Key Differences :
    • Acetyl group at C3 introduces a ketone functionality, enabling condensation reactions.
    • Fluorine atom increases metabolic stability in drug design contexts .

Alkyl-Substituted Analogues

(a) 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one
  • Molecular Formula : C₁₂H₂₂O₂
  • Key Differences :
    • Bulky alkyl chain at C5 enhances hydrophobicity (logP ≈ 4.2), making it suitable for lipid-based formulations.
    • Reduced ring strain compared to phenyl-substituted derivatives .
(b) dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one
  • Molecular Formula : C₁₄H₂₂O₂
  • Key Differences :
    • Cyclohexenyl group introduces conformational flexibility, impacting binding affinity in receptor-ligand interactions.
    • Higher molecular weight (222.32 g/mol) correlates with lower volatility .

Halogenated Derivatives

(a) 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one
  • Molecular Formula : C₁₀H₁₆Cl₂O₂
  • Key Differences: Dichloro substitution at C3 increases electrophilicity, favoring elimination reactions. Hexyl chain enhances solubility in non-polar solvents .
(b) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones
  • Molecular Formula : Variable (e.g., C₁₀H₈ClN₂O)
  • Key Differences: Pyridazinone core replaces the furanone ring, altering hydrogen-bonding capacity. Broader pharmacological applications due to nitrogen heteroatoms .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties Applications Reference
trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one C₁₀H₉ClO₂ Cl (trans), C6H5 (C5) Density: 1.28 g/cm³; BP: 368.9°C Intermediate in asymmetric synthesis
cis-5-(4-Bromophenyl)-4-ethyldihydrofuran-2(3H)-one C₁₂H₁₃BrO₂ Br (C5), C2H5 (C4) logP: 2.8; Electrophilic aromatic ring Cross-coupling reactions
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one C₁₂H₂₂O₂ (CH3)2CH(CH2)3CH(CH3) (C5) logP: 4.2; High hydrophobicity Lipid-based drug delivery
3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one C₁₀H₁₆Cl₂O₂ Cl (C3), C6H13 (C5) Electrophilic C3; Soluble in hexane Agrochemical precursors

Research Findings and Trends

  • Stereochemical Impact : trans-Isomers generally exhibit higher thermal stability, while cis-Isomers are preferred in stereoselective catalysis .
  • Substituent Effects : Halogens (Cl, Br) enhance reactivity for cross-coupling, whereas alkyl chains improve bioavailability .
  • Emerging Applications : Fluorinated derivatives are gaining traction in PET imaging and CNS drug development due to enhanced blood-brain barrier penetration .

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